molecular formula C10H22O5Si B1584946 dimethylsila-14-crown-5 CAS No. 70851-49-9

dimethylsila-14-crown-5

Cat. No.: B1584946
CAS No.: 70851-49-9
M. Wt: 250.36 g/mol
InChI Key: JIOBGPYSBDFDAB-UHFFFAOYSA-N
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Description

dimethylsila-14-crown-5, also known as 2,2-Dimethyl-2-sila-14-crown-5, is an organosilicon compound with the molecular formula C10H22O5Si. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is notable for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylsila-14-crown-5 typically involves the reaction of dimethylchlorosilane with pentaethylene glycol under basic conditions. The reaction proceeds through the formation of an intermediate siloxane, which then cyclizes to form the desired crown ether. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. This may involve the use of more efficient catalysts, higher purity starting materials, and more controlled reaction conditions. The product is typically purified by distillation or recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

dimethylsila-14-crown-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

dimethylsila-14-crown-5 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of dimethylsila-14-crown-5 involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the chemical properties of the cation, making it more soluble in organic solvents or facilitating its transport across membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silaheptadecan-17-ol
  • 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane, 2,2-dioxide

Uniqueness

Compared to other crown ethers, dimethylsila-14-crown-5 is unique due to the presence of a silicon atom in its ring structure. This silicon atom can participate in additional chemical reactions, providing more versatility in its applications. Additionally, the compound’s ability to form stable complexes with a wide range of cations makes it particularly valuable in both research and industrial settings .

Properties

IUPAC Name

2,2-dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5Si/c1-16(2)14-9-7-12-5-3-11-4-6-13-8-10-15-16/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBGPYSBDFDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(OCCOCCOCCOCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072174
Record name 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70851-49-9
Record name Dimethylsila-14-crown-5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70851-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylsila-14-crown-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1-DIMETHYLSILA-14-CROWN-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DCQ8Q2KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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